Porphyrinogen
Overview
Description
Porphyrinogen is a tetrapyrrole fundamental parent, a member of porphyrinogens and a calixpyrrole.
Scientific Research Applications
1. Chemical and Enzymatic Generation
Porphyrinogens are substrates for heme biosynthetic enzymes and are generated through chemical reduction or enzymatic processes. Bergonia, Phillips, and Kushner (2009) describe an improved method for converting porphyrins to porphyrinogens using palladium on carbon as a catalyst under hydrogen, which is more compatible with biological studies (Bergonia, Phillips, & Kushner, 2009).
2. Applications in Organic Chemistry
Porphyrinogens assist in transforming acetylenes into vinylidenes, leading to various functional molecules. Bonomo et al. (2001) demonstrated how porphyrinogen aids in the conversion of terminal acetylenes into Ru-vinylidenes (Bonomo et al., 2001).
3. Educational Use in Organic Synthesis
In an educational context, Sobral (2005) highlighted the synthesis of meso-octamethylthis compound in a laboratory experiment, emphasizing its importance as a porphyrin precursor and macrocycle for coordination compounds (Sobral, 2005).
4. Role in Haem Biosynthetic Pathway
Lim (1991) discussed porphyrinogens as intermediates in the haem biosynthetic pathway, crucial for the synthesis of hemoglobin, chlorophyll, and vitamin B12 (Lim, 1991).
5. This compound Carboxy‐lyase Interaction
Research by Catabbi et al. (1999) focused on this compound carboxy‐lyase, an enzyme involved in converting urothis compound III to coprothis compound III, and its interaction with inhibitors (Catabbi et al., 1999).
6. Biomarker in Metal Exposure and Toxicity
Woods (1995) explored the use of porphyrins and porphyrinogens as biomarkers for toxic metal exposures in human subjects, emphasizing their role in indicating metal-specific changes in urinary porphyrin excretion patterns (Woods, 1995).
7. Coordination Chemistry of f-Elements
Brewster et al. (2020) investigated expanded porphyrin and this compound ligands for their potential in f-element metal coordination chemistry, with applications in chemical and medical sciences (Brewster et al., 2020).
8. This compound Oxidation in Presence of Metals
Research by Woods et al. (1990) provided insights into how mercuric ions promote this compound oxidation, suggesting a free radical-mediated process compromising the antioxidant potential of endogenous thiols (Woods et al., 1990).
9. Porphyrinoids in Chemical Sensors
Paolesse et al. (2017) explored the use of porphyrinoids, including porphyrinogens, in chemical sensors, highlighting their ability to mimic biological functions like reversible binding and catalytic activation (Paolesse et al., 2017).
Properties
Molecular Formula |
C20H20N4 |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
5,10,15,20,21,22,23,24-octahydroporphyrin |
InChI |
InChI=1S/C20H20N4/c1-2-14-10-16-5-6-18(23-16)12-20-8-7-19(24-20)11-17-4-3-15(22-17)9-13(1)21-14/h1-8,21-24H,9-12H2 |
InChI Key |
VCRBUDCZLSQJPZ-UHFFFAOYSA-N |
SMILES |
C1C2=CC=C(N2)CC3=CC=C(N3)CC4=CC=C(N4)CC5=CC=C1N5 |
Canonical SMILES |
C1C2=CC=C(N2)CC3=CC=C(N3)CC4=CC=C(N4)CC5=CC=C1N5 |
Synonyms |
calix(4)pyrrole |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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